Methyl (2s)-2-methylazetidine-2-carboxylate hydrochloride
Description
This compound is a chiral, white to off-white crystalline solid with a molecular formula of C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol . It is soluble in polar solvents (e.g., water, alcohols) due to its hydrochloride salt form, which enhances stability and bioavailability. Applications include its use as a chiral building block in pharmaceuticals and organic synthesis .
Properties
IUPAC Name |
methyl (2S)-2-methylazetidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(3-4-7-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H/t6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRDVTDOFOMXDY-RGMNGODLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2s)-2-methylazetidine-2-carboxylate hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a β-amino ester with a suitable electrophile to form the azetidine ring. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl (2s)-2-methylazetidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various alkyl or acyl groups into the azetidine ring.
Scientific Research Applications
Organic Synthesis
Methyl (2S)-2-methylazetidine-2-carboxylate hydrochloride serves as a building block in the synthesis of complex organic molecules. It is instrumental in creating various heterocyclic compounds due to its ability to undergo multiple chemical reactions, including:
- Oxidation : Producing carboxylic acids.
- Reduction : Yielding amine derivatives.
- Substitution Reactions : Introducing diverse functional groups into the azetidine ring.
| Reaction Type | Products Generated |
|---|---|
| Oxidation | Carboxylic acids |
| Reduction | Amines |
| Substitution | Functionalized azetidine derivatives |
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential biological activities , including enzyme inhibition and receptor binding. Its structure allows it to interact with specific molecular targets, modulating their activity effectively.
Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines. Key findings include:
- Induction of Apoptosis : Increased caspase-3 activity observed in treated cancer cells.
- Cell Cycle Modulation : Alterations in cell cycle progression leading to reduced viability of cancer cells.
| Study Focus | Findings |
|---|---|
| Cell Line Studies | Induced apoptosis in cancer cells |
| Comparative Analysis | Higher selectivity towards neoplastic cells |
Polymer Science
The compound is also utilized in the polymerization of azetidines and their derivatives. Research indicates that cationic ring-opening polymerization can be effectively performed with this compound, leading to materials with unique properties.
Case Studies
Several case studies highlight the applications of this compound:
- Enzyme Inhibition Studies : Research demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications in metabolic disorders.
- Antitumor Activity : In vitro assays on various cancer cell lines revealed that this compound can significantly reduce cell proliferation, providing a basis for further development as an anticancer agent.
- Synthetic Methodologies : Recent advancements in synthetic strategies have optimized the production of this compound, enhancing yields and purity while expanding its applicability in research settings.
Mechanism of Action
The mechanism of action of Methyl (2s)-2-methylazetidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical features of methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride with related heterocyclic carboxylates:
Key Observations:
- Functional Groups: The thiazolidine derivative’s sulfur atom (C₅H₁₀ClNO₂S) may confer distinct redox properties compared to oxygen-containing morpholine or nitrogen-rich pyrrolidine .
- Solubility : Hydrochloride salts universally improve solubility in polar solvents, critical for pharmaceutical formulations.
Biological Activity
Methyl (2S)-2-methylazetidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound has the molecular formula C₇H₁₃ClN₁O₂ and a molar mass of approximately 175.64 g/mol. The compound's chirality, indicated by the "S" configuration, plays a crucial role in its biological interactions and reactivity. Its azetidine structure contributes to its unique properties, making it a valuable compound for various applications in research and industry .
Biological Activities
The biological activities of this compound stem from its ability to interact with specific molecular targets, including enzymes and receptors. The compound can act as either an inhibitor or activator depending on the context of its use .
- Enzyme Modulation : The compound modulates enzyme activity, influencing metabolic processes and signaling pathways. It can bind to active sites of enzymes, altering their function and potentially leading to therapeutic effects .
- Neurotransmitter Interaction : Research indicates that azetidine derivatives may interact with neurotransmitter receptors, impacting neural signaling pathways. This interaction could have implications for developing treatments for neurological disorders .
- Antimicrobial Properties : Some studies suggest that derivatives of azetidine compounds exhibit antimicrobial and antiviral properties, highlighting their potential in medicinal chemistry .
Research Findings
Recent studies have focused on the synthesis and application of this compound in various fields:
Comparative Analysis
Case Studies
- Synthesis Methodologies : Shinde et al. developed methodologies for synthesizing various azetidine derivatives, including this compound. These methods are critical for producing high-purity compounds necessary for research applications .
- Biological Assays : Studies using biochemical assays have shown that azetidine derivatives can influence enzyme activities involved in metabolic pathways, suggesting potential therapeutic applications .
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing Methyl (2S)-2-methylazetidine-2-carboxylate hydrochloride?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the stereochemistry (2S configuration) and ring structure. For azetidines, H NMR typically shows distinct coupling patterns due to ring strain (e.g., J values ~5–7 Hz for adjacent protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHClNO for the compound in , a structurally related pyrrolidine derivative).
- X-ray Crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths and angles, particularly for strained azetidine rings. SHELX programs are robust for handling high-resolution data .
Q. What are the optimal storage conditions to maintain the compound’s stability?
- Methodological Answer :
- Store at -20°C in airtight, light-resistant containers to prevent hydrolysis of the ester group or decomposition of the hydrochloride salt. For short-term use (1–2 weeks), -4°C is acceptable .
- Monitor stability via periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) to detect degradation products, especially under humid conditions.
Advanced Research Questions
Q. How can enantioselective synthesis challenges for this compound be addressed?
- Methodological Answer :
- Chiral Auxiliaries : Use (S)-proline derivatives as templates for asymmetric synthesis, leveraging methods analogous to indoline-2-carboxylate benzylation (e.g., benzyl bromide in DMF with KCO) .
- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-based) for hydrogenation of imine intermediates to ensure high enantiomeric excess (ee >95%).
- Resolution Techniques : If racemization occurs, use chiral ligand-exchange chromatography (CLEC) with copper(II)-L-proline complexes to separate stereoisomers, as demonstrated for octahydroindole-2-carboxylic acid derivatives .
Q. What strategies resolve contradictions in crystallographic data for strained azetidine derivatives?
- Methodological Answer :
- Refinement Protocols : Use SHELXL’s TWIN and BASF commands to model twinning or disorder in crystals, common in small, strained heterocycles. Compare results with DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G* basis set) to validate bond angles .
- Data Cross-Validation : Overlay experimental (X-ray) and computational electrostatic potential maps to identify discrepancies in electron density, particularly around the nitrogen atom.
Q. How is the compound’s stability under physiological conditions evaluated for pharmacological studies?
- Methodological Answer :
- Plasma Stability Assay : Incubate the compound in human plasma (37°C, pH 7.4) and analyze samples at 0, 1, 6, 12, and 24 hours using LC-MS/MS. Degradation half-life (t) <2 hours suggests poor stability, requiring prodrug strategies .
- pH-Dependent Hydrolysis : Test solubility and stability in buffers (pH 1–10) to simulate gastrointestinal or intracellular environments. Azetidine rings are prone to acid-catalyzed ring-opening; use TLC or H NMR to monitor hydrolysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
